molecular formula C10H20S B14635911 1-(Methylsulfanyl)non-1-ene CAS No. 53634-35-8

1-(Methylsulfanyl)non-1-ene

Cat. No.: B14635911
CAS No.: 53634-35-8
M. Wt: 172.33 g/mol
InChI Key: ATVHXLKVTURORZ-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)non-1-ene is an organic compound characterized by the presence of a nonene backbone with a methylsulfanyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)non-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-bromonon-1-ene with methanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)non-1-ene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The nonene backbone allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(Methylsulfanyl)non-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)non-1-ene involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The nonene backbone provides a hydrophobic environment, which can affect the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

    1-(Methylsulfanyl)-1-(methylsulfinyl)nonane: Contains both methylsulfanyl and methylsulfinyl groups, offering different reactivity and properties.

    1-(Methylsulfanyl)nonane: Lacks the double bond present in 1-(Methylsulfanyl)non-1-ene, resulting in different chemical behavior.

    1-(Methylsulfanyl)dec-1-ene: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.

Uniqueness: this compound is unique due to the presence of both the methylsulfanyl group and the nonene backbone. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

53634-35-8

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

1-methylsulfanylnon-1-ene

InChI

InChI=1S/C10H20S/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3

InChI Key

ATVHXLKVTURORZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CSC

Origin of Product

United States

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